
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide, also known as CHMB or NSC-40729, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
科学研究应用
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Research has shown that 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has antitumor activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide is not fully understood, but research has suggested that it may affect various biochemical and physiological processes. 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been reported to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. Research has shown that 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of their growth and proliferation. Additionally, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide in lab experiments include its high purity and yield, as well as its potential applications in cancer research and inflammatory diseases. However, there are also limitations to using 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide. One direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide and its potential toxicity. Furthermore, research on the synthesis of 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide using alternative methods may lead to the development of more efficient and cost-effective methods for producing this compound.
Conclusion:
In conclusion, 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been reported in several research articles, and its mechanism of action affects various biochemical and physiological processes. 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide has been found to have several advantages and limitations for lab experiments, and future research directions include exploring its potential applications in other diseases and understanding its mechanism of action and potential toxicity.
合成方法
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with benzoyl chloride in the presence of a base, or the reaction of 4-chloro-2-methylphenol with 4-hydroxybenzoyl chloride in the presence of a base. These methods have been reported in several research articles and have been found to produce 4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide with high purity and yield.
属性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.7 g/mol |
IUPAC 名称 |
4-chloro-N-(4-hydroxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-12(17)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8,17H,1H3,(H,16,18) |
InChI 键 |
FXTOEHXLEBBHMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



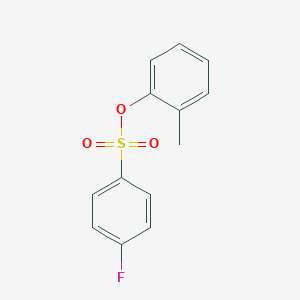
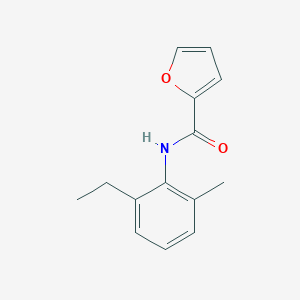

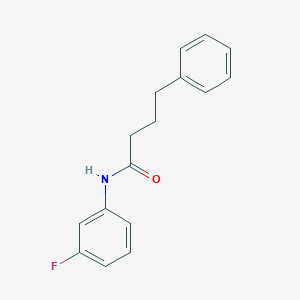

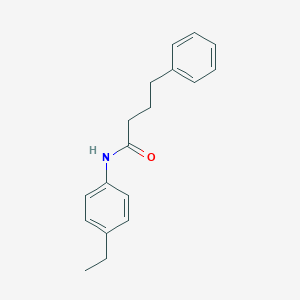

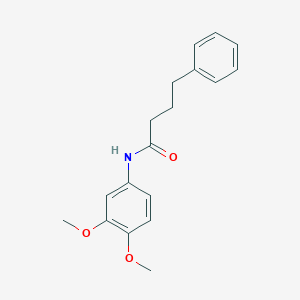
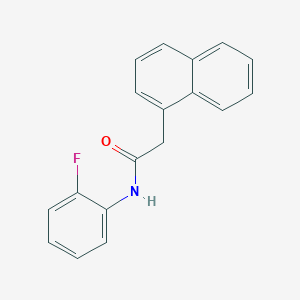
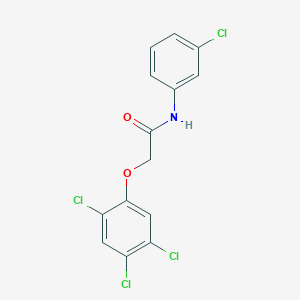

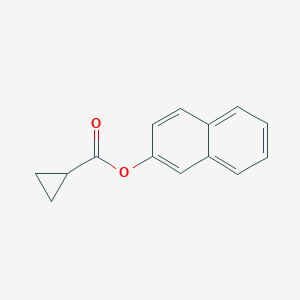
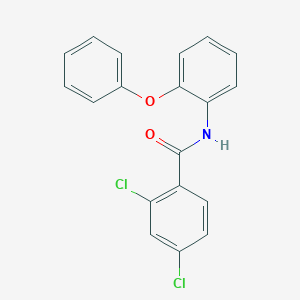
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)